molecular formula C13H12BrNO2 B14917215 N-(3-bromophenyl)-3-(furan-2-yl)propanamide

N-(3-bromophenyl)-3-(furan-2-yl)propanamide

Cat. No.: B14917215
M. Wt: 294.14 g/mol
InChI Key: LOMQZROWPSPQMX-UHFFFAOYSA-N
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Description

N-(3-bromophenyl)-3-(furan-2-yl)propanamide is an organic compound that features a bromophenyl group and a furan ring connected by a propanamide chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromophenyl)-3-(furan-2-yl)propanamide typically involves the following steps:

    Amidation: The brominated phenyl compound is then reacted with 3-(furan-2-yl)propanoic acid in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-bromophenyl)-3-(furan-2-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution reactions.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: N-(3-bromophenyl)-3-(furan-2-yl)propanamine.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3-bromophenyl)-3-(furan-2-yl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-bromophenyl)-3-(furan-2-yl)propanamide involves its interaction with specific molecular targets and pathways. The bromophenyl group may interact with enzyme active sites, while the furan ring can participate in π-π stacking interactions with aromatic amino acids in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(4-bromophenyl)-3-(furan-2-yl)propanamide: Similar structure but with the bromine atom at the para position.

    N-(3-chlorophenyl)-3-(furan-2-yl)propanamide: Similar structure with a chlorine atom instead of bromine.

    N-(3-bromophenyl)-3-(thiophen-2-yl)propanamide: Similar structure with a thiophene ring instead of a furan ring.

Uniqueness

N-(3-bromophenyl)-3-(furan-2-yl)propanamide is unique due to the specific positioning of the bromine atom and the presence of the furan ring, which confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C13H12BrNO2

Molecular Weight

294.14 g/mol

IUPAC Name

N-(3-bromophenyl)-3-(furan-2-yl)propanamide

InChI

InChI=1S/C13H12BrNO2/c14-10-3-1-4-11(9-10)15-13(16)7-6-12-5-2-8-17-12/h1-5,8-9H,6-7H2,(H,15,16)

InChI Key

LOMQZROWPSPQMX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)NC(=O)CCC2=CC=CO2

Origin of Product

United States

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